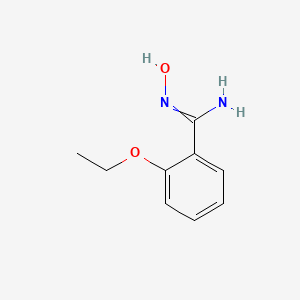

2-Ethoxy-N-hydroxy-benzamidine

Description

Contextualization within the Landscape of Benzamidine (B55565) Chemistry

Benzamidine and its derivatives are a significant class of organic compounds widely explored in medicinal chemistry for their therapeutic potential. ontosight.ai The core benzamidine structure frequently serves as a scaffold in the design of enzyme inhibitors, particularly for serine proteases like thrombin, which are crucial in processes such as blood coagulation. ontosight.aiacs.org The ability of benzamidine derivatives to inhibit these enzymes has led to research into their applications for treating conditions like thrombosis, cancer, and various inflammatory diseases. ontosight.ai

The versatility of the benzamidine scaffold allows for extensive chemical modifications. ontosight.ai By adding different functional groups to the benzene (B151609) ring or the amidine nitrogen, researchers can alter the compound's physical, chemical, and biological properties, including its lipophilicity, basicity, and ability to interact with biological targets. ontosight.ai This adaptability has made benzamidine derivatives a subject of interest in developing new therapeutic agents. ontosight.ai Research has also shown that certain benzamidine derivatives, such as those with alkoxy linkers, exhibit promising antibacterial activity against Gram-negative bacteria. nih.gov The synthesis of novel benzamidine analogues continues to be an active area of research for potential treatments against various pathogens. nih.gov

Significance of the N-Hydroxy Amidine Moiety in Chemical Biology Research

The N-hydroxy amidine group, also known as an amidoxime (B1450833), is a crucial functional group in chemical biology and drug discovery. nih.gov One of its most significant roles is in the design of prodrugs. nih.govresearchgate.net Amidines themselves are strongly basic and are typically protonated under physiological conditions, making them hydrophilic and poorly absorbed from the gastrointestinal tract. nih.gov The introduction of an N-hydroxy group creates an N-hydroxylated derivative (an amidoxime) which is less basic. nih.gov This increased lipophilicity can improve absorption. researchgate.net Once absorbed, the amidoxime can be reduced in the body back to the active amidine form. nih.gov This prodrug strategy has been successfully applied to improve the oral bioavailability of amidine-containing drug candidates. nih.govmdpi.com

Beyond its use in prodrugs, the N-hydroxyamidine moiety is a key structural feature in the design of various enzyme inhibitors. acs.org For example, it is a central component of inhibitors developed for indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme targeted in cancer immunotherapy. acs.org The N-hydroxyamidine group can interact with metallic centers, such as the heme iron in enzymes like IDO1, which is a critical aspect of its inhibitory mechanism. acs.org The continued exploration of N-hydroxyamidine derivatives is a focus of research for discovering new compounds with enhanced biological activity. acs.org

Established Synthetic Routes to 2-Ethoxy-N-hydroxy-benzamidine

The preparation of 2-Ethoxy-N-hydroxy-benzamidine is predominantly achieved through a multi-step process that begins with a condensation reaction, often followed by purification and reduction steps to ensure high yield and purity.

Nitrile-Hydroxylamine Condensation Reactions

The principal and most widely documented synthetic approach to 2-Ethoxy-N-hydroxy-benzamidine involves the direct reaction of 2-ethoxybenzonitrile (B1582733) with hydroxylamine (B1172632). semanticscholar.org This condensation reaction is typically conducted in an alcoholic solvent, such as ethanol (B145695) or isopropyl alcohol. quickcompany.in The reaction forms the N-hydroxy amidine (also referred to as a benzamidoxime) intermediate from the nitrile group. google.comgoogle.com A common source for the hydroxylamine is its hydrochloride salt, which requires the presence of a base to liberate the free hydroxylamine for the reaction to proceed. google.com

Application of Catalytic Hydrogenation in Synthesis

Hydrogenation reactions are employed in the synthetic pathway of related amidine compounds, although their specific role concerning 2-Ethoxy-N-hydroxy-benzamidine itself is primarily for subsequent transformations or purification. For instance, 2-Ethoxy-N-hydroxy-benzamidine can be reduced to 2-ethoxy benzamidine hydrochloride via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. quickcompany.in

Base-Mediated and Acid-Mediated Reaction Conditions

Both acidic and basic conditions are critical at different stages of the synthesis.

Base-Mediation: The initial condensation of 2-ethoxybenzonitrile with hydroxylamine hydrochloride is facilitated by a base. Typically, a carbonate base like potassium carbonate or sodium carbonate is used. quickcompany.ingoogle.com The role of the base is twofold: it neutralizes the hydrochloric acid from the hydroxylamine salt to generate the free hydroxylamine nucleophile, and it facilitates the nucleophilic attack of the hydroxylamine on the electrophilic carbon atom of the nitrile group. Other Lewis bases such as acetates, phosphates, or organic amines can also serve as the acid-binding agent. google.com

Acid-Mediation: Acidic conditions are primarily used in the work-up and purification phase. Following the condensation reaction, the addition of a strong acid like concentrated hydrochloric acid (HCl) is used. This step, often combined with the addition of a reducing metal like zinc powder, helps to reduce oxime intermediates. google.com The acid creates the appropriate environment for the metal to act as a reducing agent and also converts the final product into its more stable and crystalline hydrochloride salt, facilitating its isolation.

Optimization Strategies for Yield and Purity in Preparation

Reaction monitoring using techniques like thin-layer chromatography (TLC) is essential to determine the point of completion. A representative experimental procedure reports a high yield of 86% by refluxing the reactants for 1.5 hours, followed by solvent removal and the acid-metal reduction step. google.com Another patented method reports yields in the range of 85-90%. google.com Final purification can be achieved through recrystallization, often by precipitating the hydrochloride salt from the viscous reaction mixture using a solvent like diethyl ether. google.com

Table 1: Synthetic Parameters for Nitrile-Hydroxylamine Condensation This interactive table summarizes typical reaction conditions for the synthesis of 2-Ethoxy-N-hydroxy-benzamidine hydrochloride.

| Parameter | Reagents & Conditions | Role | Reported Yield | Source |

| Starting Material | 2-Ethoxybenzonitrile | The nitrile-containing precursor. | - | , quickcompany.in, google.com |

| Reagent | Hydroxylamine Hydrochloride | Source of the hydroxylamine nucleophile. | - | , quickcompany.in, google.com |

| Base Catalyst | Potassium Carbonate | Neutralizes HCl and promotes nucleophilic attack. | - | , quickcompany.in, google.com |

| Solvent | Ethanol or Isopropyl Alcohol | Dissolves reagents and facilitates reaction. | - | , quickcompany.in |

| Temperature | Reflux (~78-85°C) | Ensures complete reaction. | - | , quickcompany.in |

| Reduction Step | Zinc Powder, Conc. HCl | Reduces oxime byproducts to improve purity. | - | , google.com |

| Final Product | 2-Ethoxy-N-hydroxy-benzamidine HCl | White crystalline solid. | 86-90% | , google.com |

Chemical Transformations of the 2-Ethoxy-N-hydroxy-benzamidine Core

The functional groups within 2-Ethoxy-N-hydroxy-benzamidine, particularly the N-hydroxy amidine moiety, allow for various chemical transformations.

Oxidative Pathways and Resulting Products (e.g., Oximes, Nitriles)

The 2-Ethoxy-N-hydroxy-benzamidine molecule can undergo oxidation. This process can lead to the formation of corresponding oximes or nitriles as the major products. smolecule.com Common oxidizing agents that can be employed for such transformations include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂). smolecule.com The specific product formed depends on the reaction conditions and the strength of the oxidizing agent used.

Table 2: Chemical Transformations of 2-Ethoxy-N-hydroxy-benzamidine

| Reaction Type | Reagents | Major Product(s) | Source |

| Oxidation | Potassium permanganate, Hydrogen peroxide | Oximes, Nitriles | , smolecule.com |

| Reduction | Palladium on Carbon (Pd/C), H₂ | 2-Ethoxy benzamidine | quickcompany.in |

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGRANBHYCXFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879-57-2 | |

| Record name | N′-Hydroxy-2-ethoxybenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethoxy-N-hydroxybenzenecarboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Ethoxy N Hydroxy Benzamidine

2 Reductive Pathways to Amine Derivatives

The N-hydroxyamidine functionality of 2-Ethoxy-N-hydroxy-benzamidine can undergo reduction to yield the corresponding amidine, which itself is a precursor to various amine derivatives. A key transformation is the reduction of 2-ethoxy-N-hydroxy-benzamidine to 2-ethoxybenzamidine (B1587185) hydrochloride. quickcompany.in This reaction is a critical step in the synthesis of more complex molecules. quickcompany.in The reduction can be achieved using various catalytic hydrogenation methods. quickcompany.in

Commonly employed reducing agents include hydrogen gas in the presence of a metal catalyst. quickcompany.in Suitable catalysts for this conversion are Raney nickel™, palladium on carbon (Pd/C), or platinum dioxide (PtO₂). quickcompany.in The reaction is typically conducted under a hydrogen pressure ranging from 2 to 5 kg/cm ². quickcompany.in The temperature for this reduction is generally maintained between 0°C and 35°C to ensure the selective conversion to 2-ethoxybenzamidine. quickcompany.in Another method described for a similar intermediate, o-ethoxybenzamide oxime, involves using iron or zinc powder with hydrochloric acid at room temperature to achieve hydrogenation. google.com

The resulting 2-ethoxybenzamidine is a versatile intermediate. The amidine group can, in principle, be further transformed. Reductive amination, a powerful method for forming C-N bonds, can be applied to related amine compounds. researchgate.netorganic-chemistry.org For instance, the direct reductive amination of electron-deficient amines with aldehydes using a Re₂O₇ catalyst and a silane (B1218182) hydride source allows for regioselective mono-alkylation. researchgate.net While not directly demonstrated on 2-ethoxybenzamidine in the provided context, such methodologies highlight potential pathways to synthesize a diverse array of N-alkylated amine derivatives from the reduced form of 2-Ethoxy-N-hydroxy-benzamidine.

Table 1: Conditions for the Reduction of 2-Ethoxy-N-hydroxy-benzamidine

| Starting Material | Product | Reducing Agent/Catalyst | Pressure | Temperature | Source |

|---|---|---|---|---|---|

| 2-Ethoxy-N-hydroxy-benzamidine | 2-Ethoxy-benzamidine hydrochloride | H₂ / Raney Ni™ | 2-5 kg/cm² | 0-35°C | quickcompany.in |

| 2-Ethoxy-N-hydroxy-benzamidine | 2-Ethoxy-benzamidine hydrochloride | H₂ / Palladium on carbon | 2-5 kg/cm² | 0-35°C | quickcompany.in |

| 2-Ethoxy-N-hydroxy-benzamidine | 2-Ethoxy-benzamidine hydrochloride | H₂ / Platinum dioxide | 2-5 kg/cm² | 0-35°C | quickcompany.in |

| o-Ethoxybenzamide oxime | o-Ethoxybenzamidine | Iron powder / HCl | N/A | Room Temp. | google.com |

| o-Ethoxybenzamide oxime | o-Ethoxybenzamidine | Zinc powder / HCl | N/A | Room Temp. | google.com |

3 Substitution Reactions Involving the Ethoxy Moiety

The ethoxy group (-OCH₂CH₃) attached to the benzene (B151609) ring of 2-Ethoxy-N-hydroxy-benzamidine can participate in substitution reactions, allowing for further functionalization of the molecule. Although the N-hydroxyamidine group is often the primary site of reactivity, the ethoxy moiety can be replaced under specific reaction conditions.

A documented example of such a substitution involves a related benzamidine (B55565) derivative, ethyl-2-(4-carbamimidoylphenoxy)acetate. In a hydrazination/amination reaction, the ethoxy group of this compound was successfully replaced by a hydrazine (B178648) hydrate (B1144303) group. nih.gov This reaction yielded the corresponding acetohydrazide derivative, demonstrating that the C-O bond of the ethoxy group can be cleaved and substituted by a nitrogen nucleophile. nih.gov

In a different context, the formation of an ethoxy-substituted product was achieved via bromide displacement with 2-ethoxyphenol (B1204887) in the presence of a strong base, potassium tert-butoxide (t-BuOK). nih.gov While this is an example of forming an ethoxy linkage rather than substituting it, it underscores the general principle that such ether linkages can be synthesized or cleaved under appropriate nucleophilic or electrophilic conditions. The substitution of the ethoxy group itself typically requires activation, for instance through the use of strong acids or bases, to facilitate the nucleophilic attack.

Table 2: Example of Ethoxy Group Substitution in a Benzamidine Derivative

| Starting Material | Reagent | Product | Reaction Type | Source |

|---|---|---|---|---|

| Ethyl-2-(4-carbamimidoylphenoxy)acetate | Hydrazine hydrate | 2-(4-Carbamimidoylphenoxy)acetohydrazide | Hydrazination/Amination | nih.gov |

4 Cyclization Reactions Leading to Heterocycle Formation (e.g., Pyrimidinones)

2-Ethoxy-N-hydroxy-benzamidine and its derivatives are valuable reagents in heterocyclic synthesis, particularly for constructing pyrimidinone rings. pharmaffiliates.comchemicalbook.com Pyrimidinones (B12756618) are core structures in many biologically active molecules. clockss.org The amidine functionality provides the necessary N-C-N fragment for the formation of the six-membered pyrimidine (B1678525) ring through condensation with a suitable three-carbon synthon.

One established method involves the reaction of benzamidine hydrochloride with α,β-unsaturated ketones. smolecule.comresearchgate.net This tandem annulation-oxidation sequence, often carried out in the presence of a base like triethylamine, yields 2,4,6-trisubstituted pyrimidines. researchgate.net

A more direct route to functionalized pyrimidinones involves the reaction of benzamidine derivatives with activated carbonyl compounds. For example, the reaction of N-substituted benzamidines with 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone proceeds efficiently to give pyrimidinone derivatives. clockss.org Interestingly, while N-substituted benzamidines react well in this cyclization, the reaction with unsubstituted benzamidine hydrochloride under similar conditions may not proceed, suggesting that the substitution pattern on the amidine nitrogen can significantly influence its reactivity. clockss.org In a related synthesis, 5-amino-2-phenyl-4(3H)-pyrimidinone was prepared in good yield from the sodium salt of methyl hydroxymethylene glycinate (B8599266) and benzamidine hydrochloride. clockss.org

These cyclization reactions highlight the utility of the amidine group in 2-Ethoxy-N-hydroxy-benzamidine (or its reduced form, 2-ethoxybenzamidine) as a key building block for creating complex heterocyclic architectures. clockss.org

Table 3: Examples of Cyclization Reactions to Form Pyrimidinones

| Amidine Reactant | Co-reactant | Product Type | Key Conditions | Source |

|---|---|---|---|---|

| Benzamidine hydrochloride | α,β-Unsaturated Ketones | 2,4,6-Trisubstituted Pyrimidines | Triethylamine | researchgate.net |

| N-Substituted benzamidine | 4-Ethoxymethylene-2-phenyl-5(4H)-oxazolone | 5-(Benzoylamino)-pyrimidinone derivatives | N/A | clockss.org |

| Benzamidine hydrochloride | Sodium salt of methyl hydroxymethylene glycinate | 5-(Benzyloxycarbonylamino)-2-phenyl-4(3H)-pyrimidinone | N/A | clockss.org |

| Benzamidine hydrochloride | α,β-Unsaturated ketones | Tetrasubstituted pyrimidines | Base and solvent | smolecule.com |

Derivatives and Structural Analogues

Synthesis of Novel Substituted Benzamidine (B55565) Derivatives

The synthesis of substituted benzamidine derivatives, including N-hydroxy variants like 2-Ethoxy-N-hydroxy-benzamidine, employs several established chemical strategies. A primary and effective method involves the conversion of nitrile groups into N-hydroxy benzamidine (amidoxime) moieties. turkjps.org This transformation is typically achieved by reacting the corresponding benzonitrile (B105546) derivative with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base, such as potassium tert-butoxide (KOtBu), within a solvent like dimethyl sulfoxide (B87167) (DMSO). turkjps.org

Another synthetic approach begins with hydroxybenzene carboximidamide and proceeds through multiple steps. mdpi.comresearchgate.net This can involve the hydrazination of an acetate (B1210297) derivative, followed by a reaction with various aromatic aldehydes to produce the final imino bases of benzamidine. mdpi.comresearchgate.net The structures of these newly synthesized compounds are typically confirmed using analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry. mdpi.comresearchgate.net

These synthetic pathways allow for the creation of a diverse library of benzamidine analogues by modifying the substituents on the aromatic ring.

Table 1: General Synthetic Scheme for N-Hydroxy Benzamidine Derivatives

| Step | Reactants | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Substituted Benzonitrile (R-C₆H₄-CN) | NH₂OH·HCl, KOtBu, DMSO | Substituted N-Hydroxy Benzamidine (Amidoxime) | turkjps.org |

| 2 | Ethyl 2-(4-carbamimidoylphenoxy)acetate | Hydrazine (B178648) | 2-(4-carbamimidoylphenoxy)acetohydrazide | mdpi.com |

| 3 | 2-(4-carbamimidoylphenoxy)acetohydrazide | Aromatic Aldehyd | Imino base of benzamidine | mdpi.com |

N-Hydroxylated Prodrugs (Amidoximes) and Their Parent Amidines in Research

N-hydroxylated compounds such as 2-Ethoxy-N-hydroxy-benzamidine are frequently investigated as prodrugs for their corresponding parent amidines. nih.govresearchgate.net Amidines are often strongly basic compounds that are protonated under physiological pH. nih.govresearchgate.net This characteristic renders them highly hydrophilic, which typically leads to poor absorption from the gastrointestinal tract. nih.govresearchgate.net

To overcome this bioavailability issue, the "amidoxime instead of amidine" strategy is employed. nuph.edu.ua The N-hydroxylated form, known as an amidoxime (B1450833), is significantly less basic due to the introduction of the oxygen atom. nih.govresearchgate.net This increased lipophilicity allows the prodrug to be absorbed more readily. researchgate.net Following absorption, the amidoxime is converted back to the pharmacologically active amidine in vivo through metabolic reduction. nih.govresearchgate.net This bioactivation is carried out by an enzyme system involving cytochrome b5, its reductase, and a P450 enzyme, which has been identified in the liver and other organs. nih.govresearchgate.net

This prodrug principle has been successfully applied to improve the oral bioavailability of various therapeutic agents, including the anticoagulant ximelagatran (B1683401) (the prodrug of melagatran). nih.govresearchgate.net

Table 2: Comparison of Amidines and Their N-Hydroxylated Prodrugs (Amidoximes)

| Property | Parent Amidine | N-Hydroxylated Amidine (Amidoxime) | Reference |

|---|---|---|---|

| Basicity | Strongly basic | Less basic | nih.govresearchgate.net |

| State at Physiological pH | Protonated | Neutral | nih.govresearchgate.net |

| Lipophilicity | Low (hydrophilic) | Higher (more lipophilic) | nuph.edu.ua |

| Oral Bioavailability | Generally poor | Improved | researchgate.netnih.gov |

| Biological Role | Active Drug | Prodrug | nih.govnuph.edu.ua |

| In Vivo Conversion | N/A | Reduced to active amidine | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies of Related Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. oncodesign-services.comdrugdesign.org By systematically modifying a chemical structure, researchers can identify the key components responsible for potency and selectivity. oncodesign-services.commanagingip.com

For scaffolds related to 2-Ethoxy-N-hydroxy-benzamidine, such as benzamides and benzimidazoles, SAR studies have yielded critical insights.

Substituents on the Phenyl Ring: In studies of N-substituted benzamide (B126) derivatives, the presence of a substituent at the 2-position of the phenyl ring was found to be critical for antiproliferative activity. nih.gov Conversely, the addition of a chlorine atom or a nitro group elsewhere on the same ring was shown to significantly decrease activity. nih.gov

Metabolic Stability: In the development of benzamide-based inhibitors, SAR studies have focused on replacing metabolically unstable groups, like a morpholine (B109124) moiety, with more robust substituents such as thiophene (B33073) and methyl groups, which retained high potency and improved metabolic stability. nih.gov

Benzimidazole (B57391) Scaffold Modifications: For the related benzimidazole scaffold, SAR analyses have indicated that substitutions at the N1, C2, C5, and C6 positions can greatly influence biological activities. researchgate.net

These studies guide the rational design of new compounds by identifying which molecular modifications are likely to enhance desired therapeutic properties. managingip.com

Table 3: Summary of SAR Findings for Related Scaffolds

| Scaffold | Key Position(s) for Modification | Impact of Substitution | Biological Activity Studied | Reference |

|---|---|---|---|---|

| N-Substituted Benzamide | 2-position of phenyl ring | Critical for activity | Antiproliferative | nih.gov |

| N-Substituted Benzamide | Other positions on phenyl ring | Chlorine or nitro group decreases activity | Antiproliferative | nih.gov |

| Benzamide | C-5 position | Replacement of morpholine with thiophene/methyl retains activity | Antibacterial (QcrB inhibition) | nih.gov |

| Benzimidazole | N1, C2, C5, C6 | Greatly influences activity | Anti-inflammatory | researchgate.net |

Comparative Analysis with Other N-Hydroxy Heterocycles (e.g., N-Hydroxybenzimidazoles)

N-hydroxy-benzamidine (amidoxime) moieties can be compared with other N-hydroxy heterocycles, such as those derived from benzimidazoles. While both are nitrogen-containing heterocyclic structures of interest in drug discovery, their relationship is often complementary rather than competitive.

Research has demonstrated the synthesis of N-hydroxy benzamidine derivatives that are directly attached to a benzimidazole core. turkjps.org In such cases, benzimidazole carbonitriles serve as the starting material, and their nitrile groups are converted into the N-hydroxy benzamidine (amidoxime) function. turkjps.org This creates hybrid molecules that incorporate features of both scaffolds.

Table 4: Feature Comparison of N-Hydroxybenzamidine and Benzimidazole Scaffolds

| Feature | N-Hydroxybenzamidine (Amidoxime) | Benzimidazole | Reference |

|---|---|---|---|

| Primary Role | Often a functional group used as a prodrug for an amidine. | A core heterocyclic scaffold. | nih.govresearchgate.net |

| Synthesis | Can be synthesized from a nitrile precursor. | Synthesized from precursors like substituted aminobenzonitriles. | turkjps.org |

| Relationship | Can be attached to a benzimidazole scaffold to create hybrid molecules. | Can serve as the core structure for derivatization with an amidoxime group. | turkjps.org |

| Significance | Improves bioavailability by acting as a less basic, absorbable prodrug. | Contributes to a wide range of biological activities due to its structural properties. | researchgate.netresearchgate.net |

Role As a Synthetic Intermediate and Reagent

Precursor in the Synthesis of Cyclic Pyrimidinone Compounds

2-Ethoxy-N-hydroxy-benzamidine, or more precisely its reduced form, 2-ethoxybenzamidine (B1587185), serves as a crucial precursor in the synthesis of cyclic pyrimidinone compounds. pharmaffiliates.comsmolecule.comchemicalbook.combiomart.cn Pyrimidinones (B12756618) are a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The synthesis generally involves the condensation of a benzamidine (B55565) derivative with a β-keto ester or a similar 1,3-dicarbonyl compound. nih.govnih.gov

This reaction, often a variant of the Biginelli reaction, leads to the formation of the dihydropyrimidinone ring. The 2-ethoxybenzamidine provides the N-C-N backbone essential for the pyrimidinone core. These resulting cyclic pyrimidinones have been investigated as potential novel inhibitors of phosphodiesterase type 5 (PDE5), an enzyme involved in various physiological processes. smolecule.comchemicalbook.com The inhibition of PDE5 is a key mechanism for several well-known pharmaceutical agents. smolecule.com The utility of 2-Ethoxy-N-hydroxy-benzamidine lies in its efficient conversion to the reactive amidine needed for this cyclocondensation reaction.

Table 1: Synthesis of Pyrimidinone Core using a Benzamidine Analogue

| Reactants | Reaction Type | Product Core | Significance of Product |

| Benzamidine derivative (e.g., 2-ethoxybenzamidine) + β-Keto ester | Cyclocondensation | Pyrimidinone | Potential PDE5 Inhibitors |

Intermediate in the Production of Related Pharmaceutical Structures (e.g., Vardenafil Intermediates)

One of the most prominent applications of 2-Ethoxy-N-hydroxy-benzamidine is as a key intermediate in the synthesis of Vardenafil, a potent PDE5 inhibitor. smolecule.com The compound itself is sometimes cited as an impurity in the Vardenafil manufacturing process but is more critically a precursor to the core structure of the drug. smolecule.comgoogle.com

The synthetic pathway to Vardenafil involves the initial reduction of 2-Ethoxy-N-hydroxy-benzamidine. quickcompany.in This is typically achieved through catalytic hydrogenation, for instance, using palladium on carbon in acetic acid, to yield 2-ethoxybenzamidine, often isolated as its hydrochloride salt. quickcompany.inallfordrugs.comnewdrugapprovals.orgallfordrugs.com

This essential intermediate, 2-ethoxybenzamidine hydrochloride, is then subjected to a series of reactions to construct the complex imidazo[5,1-f] pharmaffiliates.comsmolecule.comtriazin-4-one ring system of Vardenafil. allfordrugs.commostwiedzy.pl A common route involves condensation with a derivative of 2-oxobutanoic acid and hydrazine (B178648) hydrate (B1144303) to form a triazinone intermediate. quickcompany.inallfordrugs.com Subsequent cyclization builds the fused imidazole (B134444) ring. The final steps of the synthesis involve chlorosulfonation of the ethoxy-phenyl ring, followed by condensation with N-ethylpiperazine to install the side chain, ultimately yielding Vardenafil. allfordrugs.comnewdrugapprovals.org

Table 2: Key Steps in the Synthesis of Vardenafil from 2-Ethoxy-N-hydroxy-benzamidine

| Starting Material | Reaction | Intermediate/Product | Reagents/Conditions |

| 2-Ethoxy-N-hydroxy-benzamidine | Catalytic Hydrogenation | 2-Ethoxybenzamidine hydrochloride | H₂, Pd/C, Acetic Acid, HCl quickcompany.inallfordrugs.comnewdrugapprovals.org |

| 2-Ethoxybenzamidine hydrochloride | Condensation/Cyclization | 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f] pharmaffiliates.comsmolecule.comtriazin-4-one | Hydrazine hydrate, 2-butyrylaminopropionic acid derivative quickcompany.inallfordrugs.com |

| Imidazotriazinone core | Chlorosulfonation | 4-Ethoxy-3-(...)-benzenesulfonyl chloride | Chlorosulfonic acid allfordrugs.comnewdrugapprovals.org |

| Benzenesulfonyl chloride intermediate | Sulfonamide formation | Vardenafil | N-ethylpiperazine allfordrugs.comnewdrugapprovals.org |

Utilization in Complex Molecular Architecture Construction

The utility of 2-Ethoxy-N-hydroxy-benzamidine extends to the broader construction of complex molecular architectures, primarily in the realm of heterocyclic chemistry. Its value stems from the predictable reactivity of its distinct functional groups, which allows it to serve as a versatile building block for intricate, multi-ring systems.

The core of its utility is the amidine group (readily formed from the N-hydroxyamidine precursor), a classic synthon for introducing a two-nitrogen unit into a heterocyclic ring. ineosopen.org This functionality is fundamental to the synthesis of various nitrogen-containing heterocycles like pyrimidines, imidazoles, and triazines. The N-hydroxy moiety serves as a stable, storable precursor that can be converted to the more reactive amidine immediately before its use in a cyclization reaction, enhancing process control. quickcompany.in

The 2-ethoxy substituent also plays a critical role. Its electronic and steric properties can influence the regioselectivity of subsequent reactions on the aromatic ring, such as the sulfonation step in the Vardenafil synthesis. allfordrugs.com Furthermore, this ethoxy group is often a key structural feature in the final target molecule, contributing to its binding affinity with biological targets. smolecule.com The combination of the masked amidine functionality and the directing ortho-alkoxy group makes 2-Ethoxy-N-hydroxy-benzamidine a specialized reagent for the efficient and controlled assembly of complex pharmaceutical compounds and other fine chemicals. smolecule.com

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Studies

The biological effects of 2-Ethoxy-N-hydroxy-benzamidine and related compounds are often rooted in their ability to inhibit specific enzymes. This section details the mechanisms of interaction with key enzyme targets.

2-Ethoxy-N-hydroxy-benzamidine is recognized as a reagent in the synthesis of cyclic pyrimidinones (B12756618), which function as inhibitors of phosphodiesterase type 5 (PDE5). smolecule.comchemicalbook.com The mechanism of action involves the inhibition of the PDE5 enzyme, which is responsible for the degradation of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.org

By binding to the active site of PDE5, inhibitors prevent the breakdown of cGMP. smolecule.com This leads to an accumulation of cGMP within cells, which in turn activates cGMP-dependent protein kinases. wikipedia.org The subsequent signaling cascade results in a decrease in intracellular calcium levels, causing smooth muscle relaxation and vasodilation. wikipedia.orgcvpharmacology.com The structural characteristics of 2-Ethoxy-N-hydroxy-benzamidine, particularly the ethoxy group and the hydroxylamine (B1172632) moiety, are crucial for its reactivity and its role in forming these potent PDE5 inhibitors. smolecule.com The inhibition of PDE5 and the resulting modulation of cGMP levels are the basis for the therapeutic applications of related drugs in conditions like erectile dysfunction and pulmonary hypertension. wikipedia.org

Benzamidine (B55565) and its derivatives are well-established as a class of serine protease inhibitors. plos.orgdrugbank.com These enzymes, including thrombin, trypsin, and Factor Xa (FXa), play critical roles in physiological processes such as blood coagulation and digestion. nih.govresearchgate.net The inhibitory action of benzamidine-based compounds typically involves the benzamidine moiety binding to the S1 specificity pocket of the protease, where it forms hydrogen-bonding interactions with the carboxylate group of a conserved aspartate residue (Asp189 in trypsin). acs.org

Thrombin and Factor Xa: Factor Xa is a key serine protease positioned at the convergence of the intrinsic and extrinsic blood coagulation pathways, responsible for converting prothrombin to thrombin. researchgate.netmdpi.com Thrombin, in turn, cleaves fibrinogen to form fibrin, the basis of a blood clot. mdpi.com Benzamidine derivatives can exhibit anticoagulant properties by directly inhibiting these proteases. Structural studies show that inhibitors effective against Factor Xa often adopt an extended conformation, allowing them to occupy the S3/S4 subsites of the enzyme, where hydrophobic and electrostatic interactions stabilize the binding. nih.gov This contrasts with some thrombin inhibitors, which may have more compact conformations. nih.gov The development of non-benzamidine Factor Xa inhibitors has also been a focus, aiming for high potency and selectivity over other serine proteases like trypsin and plasmin. researchgate.net

Trypsin: Trypsin serves as a model enzyme for studying serine protease inhibition. nih.gov The binding modes of various benzamidine-based inhibitors in trypsin have been analyzed through X-ray crystallography. nih.gov These studies reveal that despite having similar chemical structures, inhibitors can adopt diverse binding conformations, which influences their inhibitory spectrum against different proteases. nih.gov For instance, some inhibitors show Ki values against trypsin in the 10⁻⁷ to 10⁻⁸ M range. nih.gov

Antimicrobial Action Mechanisms

Investigations have explored the antimicrobial potential of benzamidine analogues, revealing their efficacy against various pathogens, including those implicated in periodontal disease.

Novel benzamidine analogues have demonstrated significant antimicrobial activity against pathogens that trigger periodontal disease. nih.govnih.govmdpi.com One key pathogen targeted in these studies is Porphyromonas gingivalis, a bacterium strongly associated with periodontitis and peri-implantitis. asianpubs.org Studies have shown that newly synthesized benzamidine derivatives can effectively inhibit the growth of P. gingivalis. nih.govasianpubs.org The antimicrobial potential is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Recent research on novel imino bases of benzamidine reported significant antimicrobial activity against a panel of periodontal pathogens. nih.govnih.gov These compounds were found to be effective against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action relevant to the polymicrobial nature of periodontal disease. nih.govmdpi.com

The antimicrobial properties of benzamidine derivatives extend beyond periodontal pathogens. nih.gov Imino analogues of benzamidines have garnered interest for their wide range of biological activities, including antibacterial and antifungal effects. nih.govresearchgate.net Research indicates that these compounds can inhibit both Gram-positive and Gram-negative bacteria. nih.gov In some comparative studies, certain benzamidine analogues have shown better inhibition of bacterial growth than standard antibiotics. For example, specific imino bases of benzamidine demonstrated superior inhibition against P. aeruginosa compared to the control antibiotic used in the study. nih.gov The successful synthesis of these compounds with potent antimicrobial activity and low cytotoxicity against human cell lines, such as HEK 293, supports their potential as a foundation for developing new antimicrobial agents. nih.govnih.gov

Cellular and Molecular Interaction Studies

The interaction of 2-Ethoxy-N-hydroxy-benzamidine and related hydroxylamine derivatives extends to the cellular and molecular level. The chemical structure, particularly the N-hydroxy group, is fundamental to its biological activity. This functional group can be involved in various interactions, including metal chelation.

Studies on hydroxylamine derivatives suggest they can interact directly with cell membranes. google.com Monolayer techniques, which use monomolecular lipid layers as a model for cell membranes, have been employed to demonstrate the physical interaction of related compounds with membrane constituents. google.com Such interactions can perturb the membrane structure, potentially triggering downstream signaling pathways. google.com

Furthermore, certain hydroxylamine derivatives have been shown to modulate cellular stress responses. google.com They can enhance the cell's ability to detect and signal various stress conditions, leading to an upregulation in the expression of molecular chaperone genes. google.com Molecular chaperones are proteins that assist in the proper folding of other proteins and protect cells from damage caused by physiological stress. google.com This suggests a mechanism where these compounds could influence cellular homeostasis and survival pathways. The heterocyclic N-oxide motif, structurally related to the N-hydroxy group, has also been explored for its diverse therapeutic activities, which are often linked to specific drug-receptor interactions and unique mechanisms of action at the cellular level. nih.gov

N-Oxygenation and Metabolic Transformation Pathways

The metabolism of benzamidines is a critical factor in their biological effects. A key metabolic pathway is N-oxygenation, which can lead to the formation of more reactive species.

N-Oxygenation of Benzamidines: The metabolic conversion of benzamidines to their N-hydroxylated counterparts, benzamidoximes, is a recognized toxication pathway. nih.gov This N-hydroxylation is a critical step that can significantly alter the biological properties of the parent compound. For instance, studies on the parent compound, benzamidine, have shown that it undergoes microsomal N-hydroxylation to form benzamidoxime (B57231). nih.gov This metabolic activation is thought to be a prerequisite for the genotoxic effects observed with some members of this chemical class. nih.gov

Metabolic Transformation of the N-hydroxy-benzamidine Core: Once formed, or if the compound is already in the N-hydroxylated state like 2-Ethoxy-N-hydroxy-benzamidine, it can undergo further metabolic transformations. Studies on benzamidoxime have identified two primary pathways:

N-reduction: The N-hydroxy group can be reduced back to the corresponding amidine. This retro-reduction is a significant metabolic route and has been exploited in prodrug strategies for other compounds. smolecule.com

O-Glucuronidation: The hydroxylamine moiety can be conjugated with glucuronic acid to form an O-glucuronide. nih.govnih.gov This is a common detoxification pathway that increases water solubility and facilitates excretion. Indirect evidence for the formation of a glucuronide of benzamidoxime has been found in in-vitro experiments. nih.gov

Potential Role of the 2-Ethoxy Group: The 2-ethoxy substituent on the benzene (B151609) ring of 2-Ethoxy-N-hydroxy-benzamidine is also expected to influence its metabolism. Alkoxy groups are commonly subject to O-dealkylation by cytochrome P450 enzymes, which in this case would lead to the formation of a hydroxylated metabolite. While direct metabolic studies on 2-Ethoxy-N-hydroxy-benzamidine are not extensively documented in the available literature, it is plausible that its metabolic profile involves a combination of reactions at the N-hydroxy-amidine group and the ethoxy substituent. Research on other alkoxy-substituted aromatic compounds has shown that such substitutions can significantly impact metabolic rates and pathways. nih.gov

Effects on Cellular Processes (e.g., DNA Single-Strand Breaks, DNA Amplification)

The N-hydroxy-benzamidine structure is associated with significant effects on cellular processes, particularly those involving DNA integrity. These effects are largely attributed to the genotoxic nature of the N-hydroxylated metabolite of benzamidine.

Induction of DNA Single-Strand Breaks: Research has demonstrated that benzamidoxime, the N-hydroxylated form of benzamidine, induces DNA single-strand breaks in rat hepatocytes. nih.govnih.gov In contrast, the parent compound, benzamidine, was only marginally positive in the same assay, suggesting that metabolic N-oxygenation is a key step in activating its genotoxic potential. nih.gov Given that 2-Ethoxy-N-hydroxy-benzamidine already possesses this N-hydroxy structure, it is plausible that it could exert similar effects, although the influence of the 2-ethoxy group on this activity has not been specifically determined.

DNA Amplification: In addition to causing DNA strand breaks, benzamidoxime has been shown to induce DNA amplification in SV40-transformed hamster cells. nih.govnih.gov This effect is another indicator of its genotoxic potential and its ability to interfere with the normal regulation of DNA replication and repair. The capacity to induce gene amplification is a characteristic of some tumor-initiating and promoting agents.

The table below summarizes the reported genotoxic effects of benzamidoxime, the core structure of 2-Ethoxy-N-hydroxy-benzamidine.

| Cellular Effect | Test System | Compound Tested | Result | Reference |

| DNA Single-Strand Breaks | Rat Hepatocytes | Benzamidoxime | Induces single-strand breaks | nih.govnih.gov |

| DNA Amplification | SV40-transformed hamster cells | Benzamidoxime | Induces DNA amplification | nih.govnih.gov |

| Mutagenicity | Salmonella typhimurium (TA98) | Benzamidoxime | Low mutagenicity (with S9 fraction) | nih.gov |

It is important to note that while these findings for benzamidoxime provide a strong indication of the potential biological activities of 2-Ethoxy-N-hydroxy-benzamidine, further studies on the specific ethoxy-substituted compound are needed to fully elucidate its unique toxicological and pharmacological profile.

Computational and Theoretical Chemistry Approaches

Molecular Modeling and Docking Simulations for Target Interaction Prediction

Molecular modeling and docking simulations are fundamental computational techniques used to predict the interaction between a small molecule (ligand), such as 2-Ethoxy-N-hydroxy-benzamidine, and a macromolecular target, typically a protein or enzyme. sarjournal.com These methods are crucial in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a compound's activity. sarjournal.comd-nb.info

The process begins with obtaining the three-dimensional structures of both the ligand and the potential protein target. The docking simulation then computationally places the ligand into the binding site of the protein in various orientations and conformations. sarjournal.com Sophisticated scoring functions are used to estimate the binding affinity for each pose, predicting the most stable binding mode. sarjournal.com

For 2-Ethoxy-N-hydroxy-benzamidine, which serves as a reagent in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, docking simulations can be employed to model its interaction or the interaction of its derivatives with the active site of PDE5. chemicalbook.compharmaffiliates.com Such simulations can reveal critical binding interactions, like hydrogen bonds that might form between the compound's N-hydroxy-benzamidine group and amino acid residues in the enzyme's catalytic site. Molecular dynamics (MD) simulations can further refine these predictions by assessing the stability of the ligand-protein complex over time in a simulated physiological environment. mdpi.com

Cheminformatics tools can be used to generate a list of potential biological targets for a given molecule based on structural similarity to known active compounds. This allows for broad screening against various protein families to identify both desired targets and potential off-targets, which is a critical step in early-stage drug discovery.

Table 1: Computational Tools and Potential Applications for 2-Ethoxy-N-hydroxy-benzamidine

| Computational Tool | Application | Predicted Outcome |

|---|---|---|

| AutoDock Vina | Molecular Docking | Predicts binding affinity and orientation of the compound in a target's active site (e.g., PDE5). |

| SwissTargetPrediction | Target Profiling | Identifies potential protein targets based on 2D and 3D structural similarity. |

| GROMACS / AMBER | Molecular Dynamics (MD) | Simulates the dynamic behavior and stability of the compound-protein complex over time. mdpi.com |

De Novo Molecular Design Applications in Chemical Product Design

De novo molecular design involves the computational creation of novel molecules with desired properties, rather than screening existing compound libraries. biorxiv.org This field has been significantly advanced by machine learning and deep learning models, which can navigate the vastness of chemical space to generate structures optimized for specific functions, such as high efficacy and low toxicity. mit.edu

Computational approaches to chemical product design use multi-objective optimization to balance various properties, such as synthetic accessibility and biological activity. mit.edu Recent methodologies employ advanced techniques like geometric deep learning and graph transformers to generate and evaluate new molecular structures. mit.edu

A notable application involving 2-Ethoxy-N-hydroxy-benzamidine highlights the sophistication of these modern design methods. Research has shown that 2-Ethoxy-N-hydroxy-benzamidine and its isomer, 2-ethoxy-N'-hydroxybenzenecarboximidamide, share the same SMILES (Simplified Molecular Input Line Entry System) descriptor. mit.edu However, they are classified differently in terms of toxicity, with the former being non-toxic and the latter toxic. mit.edu This demonstrates that simple 2D representations can be insufficient and that more advanced computational models capable of discerning subtle 3D structural differences are necessary for accurate property prediction in de novo design. mit.edu This insight is crucial for designing safer and more effective chemical products, from pharmaceuticals to industrial chemicals like detergents. mit.edu

Table 2: Isomer Comparison in Molecular Design

| Property | 2-Ethoxy-N-hydroxy-benzamidine | 2-ethoxy-N'-hydroxybenzenecarboximidamide |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O₂ nih.gov | C₉H₁₂N₂O₂ nih.gov |

| Molecular Weight | 180.20 g/mol nih.gov | 180.20 g/mol nih.gov |

| SMILES Descriptor | CCOC1=CC=CC=C1C(=NO)N mit.edu | CCOC1=CC=CC=C1C(=NO)N mit.edu |

Quantum Chemical Calculations on Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure, which governs its reactivity and physical properties. sarjournal.com These ab initio methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, electron density distribution, and dipole moments. sarjournal.comuran.ru

For 2-Ethoxy-N-hydroxy-benzamidine, quantum chemical calculations can be used to:

Analyze Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. The HOMO-LUMO energy gap can be correlated with chemical stability and the energy required for electronic excitation. researchgate.net

Predict Reaction Mechanisms: These calculations can model the transition states of chemical reactions, such as the oxidation or reduction of the N-hydroxy-benzamidine functional group, providing insight into the reaction pathways and activation energies.

Determine Spectroscopic Properties: Methods like DFT can be used to predict vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum, and nuclear magnetic resonance (NMR) chemical shifts, aiding in the structural characterization of the compound and its derivatives. nih.gov

By calculating the molecular electrostatic potential (MEP), researchers can visualize the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack and identifying regions important for intermolecular interactions like hydrogen bonding.

| Electrostatic Potential | Maps charge distribution, identifying sites for non-covalent interactions and chemical reactions. |

Advanced Analytical Methodologies for Compound Characterization

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Ethoxy-N-hydroxy-benzamidine. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that reveals the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the compound's structure. In ¹H NMR, the ethoxy group (–OCH₂CH₃) is expected to show characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The chemical shifts for these typically appear around δ 1.2–1.4 ppm and δ 3.4–3.6 ppm, respectively. The aromatic protons on the benzene (B151609) ring and the protons of the N-hydroxy-benzamidine group will also exhibit distinct signals, providing a complete picture of the proton environment. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy: FTIR (Fourier-Transform Infrared) spectroscopy is utilized to identify the functional groups present in 2-Ethoxy-N-hydroxy-benzamidine. A key characteristic absorption band for the N-O stretch of the hydroxamate group is anticipated around 930 cm⁻¹. Other significant peaks would correspond to C-H bonds of the aromatic ring and the aliphatic ethoxy group, as well as C=N and N-H stretching vibrations.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of the compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), HRMS can confirm the elemental composition. For 2-Ethoxy-N-hydroxy-benzamidine (C₉H₁₂N₂O₂), the expected molecular weight is approximately 180.21 g/mol . pharmaffiliates.comnih.gov The observation of the [M+H]⁺ ion corresponding to this theoretical mass provides strong evidence for the compound's identity.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are vital for assessing the purity of 2-Ethoxy-N-hydroxy-benzamidine and for separating it from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the synthesized compound. A common method involves using a reverse-phase C18 column with a mobile phase consisting of a mixture of water (often with an acid additive like trifluoroacetic acid) and an organic solvent such as acetonitrile. csic.es Detection is typically performed using a UV detector, often at a wavelength of 254 nm, where the aromatic ring of the compound absorbs light. nih.gov The retention time of the main peak and its area percentage are used to determine the purity of the sample.

Emerging Research Frontiers and Future Perspectives

Rational Design of Next-Generation Benzamidine (B55565) Scaffolds for Enhanced Biological Applications

The rational design of new molecules based on the 2-Ethoxy-N-hydroxy-benzamidine scaffold is a primary focus of ongoing research. This approach uses an understanding of a biological target's structure and function to design molecules that interact with it more effectively. A key strategy in this field is bioisosterism, where parts of a molecule are strategically replaced with other chemical groups that have similar physical or chemical properties to enhance the compound's performance. nih.gov

The development of novel benzamidine derivatives is being pursued for several therapeutic areas. For instance, 2-Ethoxy-N-hydroxy-benzamidine is a known reagent used in the synthesis of cyclic pyrimidinones (B12756618), which act as inhibitors of phosphodiesterase type 5 (PDE5). smolecule.comchemicalbook.compharmaffiliates.com This established role makes it a valuable building block for creating next-generation PDE5 inhibitors with potentially improved properties.

Beyond PDE5, the broader benzamidine class is known to inhibit serine proteases, which are enzymes critical to processes like blood coagulation. ontosight.ai This has spurred the design of benzamidine derivatives as anticoagulants that target enzymes such as thrombin and factor Xa. ontosight.aigoogle.com Another emerging application is in the development of new antibiotics. Recent studies have focused on synthesizing novel benzamidine analogues that show significant antimicrobial activity against pathogens that cause periodontitis, a chronic oral inflammatory disease. nih.govresearchgate.netmdpi.com

The table below summarizes various design strategies for benzamidine scaffolds and their intended biological outcomes.

Table 1: Rational Design Strategies for Benzamidine Scaffolds| Scaffold/Derivative Class | Design Strategy | Target Application | Key Biological Target(s) |

|---|---|---|---|

| Cyclic Pyrimidinones | Use of 2-Ethoxy-N-hydroxy-benzamidine as a synthetic precursor. smolecule.comchemicalbook.com | Vasodilation / Erectile Dysfunction Treatment | Phosphodiesterase 5 (PDE5) smolecule.com |

| Substituted Benzamidines | Modification of the core to enhance protease interaction. ontosight.ai | Anticoagulation / Thrombosis Treatment | Serine Proteases (e.g., Factor Xa, Thrombin) ontosight.aigoogle.com |

| Imino-Benzamidine Analogues | Synthesis of novel imino bases from benzamidine precursors. nih.govmdpi.com | Antimicrobial Therapy / Periodontitis Treatment | Periodontal Pathogens nih.govresearchgate.net |

| Bioisosteric Replacements | Replacement of functional groups (e.g., carboxylic acid with tetrazole) to improve potency or pharmacokinetic properties. nih.gov | Varies (e.g., Angiotensin II Receptor Antagonism) | Varies (e.g., GPCRs, Enzymes) nih.gov |

Exploration of Novel Mechanistic Pathways and Biological Targets

While the mechanism of PDE5 inhibition by derivatives of 2-Ethoxy-N-hydroxy-benzamidine is well-understood, researchers are actively exploring new biological targets and pathways for this class of compounds. The inhibition of PDE5 leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn causes vasodilation. smolecule.com

The exploration of novel targets often leverages the known activities of the broader benzamidine family. As potent inhibitors of serine proteases, benzamidine derivatives are being investigated for their role in the coagulation cascade, which is crucial for blood clotting. ontosight.ainih.gov This opens up therapeutic possibilities for conditions like thrombosis. ontosight.ai

A significant new area of research is the antimicrobial potential of benzamidine analogues. Studies have demonstrated that certain derivatives can inhibit the growth of bacteria responsible for periodontal disease, suggesting a completely new therapeutic application and mechanistic pathway to be explored. nih.govmdpi.com Furthermore, the N-hydroxy-benzamidine structure contains a heterocyclic N-oxide motif. nih.gov This chemical feature is gaining attention in medicinal chemistry, as N-oxides can sometimes act as nitric oxide donors under specific biological conditions, potentially activating the soluble guanylyl cyclase-cGMP pathway through a different mechanism than PDE5 inhibition. nih.gov

The table below outlines the established and potential biological targets for compounds derived from the benzamidine scaffold.

Table 2: Biological Targets and Mechanistic Pathways for Benzamidine Derivatives| Potential Biological Target | Mechanistic Pathway | Therapeutic Area |

|---|---|---|

| Phosphodiesterase 5 (PDE5) | Inhibition of cGMP breakdown, leading to increased cGMP levels and vasodilation. smolecule.com | Cardiovascular / Erectile Dysfunction |

| Serine Proteases (e.g., Factor Xa, Thrombin) | Direct inhibition of enzyme activity in the coagulation cascade, preventing blood clot formation. ontosight.ai | Anticoagulation |

| Periodontal Pathogens | Inhibition of bacterial growth and proliferation. nih.govmdpi.com | Antimicrobial / Dental Medicine |

| Soluble Guanylyl Cyclase (sGC) | Potential for activation via nitric oxide (NO) donation from the N-oxide moiety. nih.gov | Cardiovascular / Neuroprotection |

Methodological Advancements in Synthetic and Analytical Procedures

Progress in the application of 2-Ethoxy-N-hydroxy-benzamidine and its derivatives is closely linked to advancements in how these molecules are synthesized and analyzed.

Synthetic Procedures: The conventional synthesis of 2-Ethoxy-N-hydroxy-benzamidine involves the reaction of 2-ethoxybenzonitrile (B1582733) with hydroxylamine (B1172632) hydrochloride, typically using a base like potassium carbonate in an alcohol solvent. While effective, modern chemistry seeks more efficient, cost-effective, and environmentally friendly methods.

Recent advancements in organic synthesis offer new routes to benzamidine derivatives and related heterocyclic structures like pyrimidines and quinazolines. These include:

Multi-step synthesis: Involving sequences such as hydrazination followed by reaction with aromatic aldehydes to create novel imino bases of benzamidine. nih.govmdpi.com

Metal-catalyzed reactions: The use of catalysts based on copper, manganese, and rhodium has enabled the efficient synthesis of complex heterocyclic systems from simpler precursors. rsc.orgnih.gov These methods often allow for the formation of multiple chemical bonds in a single sequence.

One-pot synthesis: Procedures where multiple reaction steps are carried out in the same vessel without isolating intermediates are being developed to improve efficiency and reduce waste. rsc.orgnih.gov

Table 3: Overview of Synthetic Methodologies

| Method | Description | Application Example |

|---|---|---|

| Classical Amidine Synthesis | Reaction of a nitrile (2-ethoxybenzonitrile) with hydroxylamine. | Synthesis of 2-Ethoxy-N-hydroxy-benzamidine. |

| Schiff's Base Reaction | Condensation of an acetohydrazide derivative with an aromatic aldehyde. mdpi.com | Creation of novel imino-benzamidine analogues. nih.gov |

| Metal-Catalyzed Annulation | Cyclization reactions facilitated by a metal catalyst (e.g., Copper) to form ring structures. rsc.org | Synthesis of pyrimidine (B1678525) derivatives from amidines. rsc.org |

| Dehydrogenative Coupling | Mn(I)-catalyzed reaction of 2-aminobenzylalcohol with amides. nih.gov | Synthesis of 2-substituted quinazolines. nih.gov |

Analytical Procedures: The accurate characterization of newly synthesized compounds is critical. A suite of modern analytical techniques is employed to confirm the structure and purity of 2-Ethoxy-N-hydroxy-benzamidine and its derivatives. Purity is typically ensured through methods like recrystallization or chromatography. mdpi.com The primary biological activity is often quantified using in vitro enzyme inhibition assays to determine key parameters like the half-maximal inhibitory concentration (IC₅₀).

Table 4: Key Analytical Techniques and Their Applications

| Analytical Technique | Purpose |

|---|---|

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups present in the molecule. nih.gov |

| Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) | Elucidation of the precise molecular structure and connectivity of atoms. nih.govresearchgate.net |

| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the elemental composition. nih.govresearchgate.net |

| In Vitro Enzyme Inhibition Assays | Measurement of biological activity by calculating IC₅₀ values against target enzymes. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethoxy-N-hydroxy-benzamidine, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, including hydrogenation and condensation. For example, hydrogenation of intermediates using Pd/C under H₂ in methanol (room temperature, 18 hours) is a critical step to reduce functional groups . Subsequent steps may involve coupling reactions with reagents like methyl 3-(chlorocarbonyl)propanoate in pyridine/CH₂Cl₂ . Purity is ensured via column chromatography and validated using thin-layer chromatography (TLC) for reaction monitoring. Final characterization via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirms structural integrity and purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 2-Ethoxy-N-hydroxy-benzamidine?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming the ethoxy (–OCH₂CH₃) and hydroxy (–OH) substituents. Chemical shifts for the ethoxy group typically appear at δ 1.2–1.4 ppm (triplet) and δ 3.4–3.6 ppm (quartet) in ¹H NMR .

- FTIR : Identifies functional groups (e.g., N–O stretch at ~930 cm⁻¹ for hydroxamates) .

- High-Resolution MS (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- HPLC : Monitors purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What initial biological screening assays are suitable for evaluating 2-Ethoxy-N-hydroxy-benzamidine?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., histone deacetylase or metalloproteinase targets) using fluorogenic substrates. IC₅₀ values should be calculated via dose-response curves (4-parameter logistic model). Cytotoxicity screening in cell lines (e.g., HEK293) via MTT assays ensures selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for 2-Ethoxy-N-hydroxy-benzamidine derivatives?

- Methodological Answer :

- Substituent Variation : Systematically modify the benzamidine core (e.g., ethoxy → methoxy, halogenation) and assess activity changes .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with catalytic zinc in HDACs) .

- Data Analysis : Compare IC₅₀ values and ligand efficiency metrics (e.g., LE, LLE) to prioritize derivatives .

Q. How should researchers address discrepancies in enzymatic inhibition data across studies?

- Methodological Answer :

- Variable Control : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted), buffer conditions (pH 7.4), and pre-incubation times .

- Solubility Checks : Use DMSO stocks (<0.1% final concentration) to avoid solvent interference. Confirm compound stability via HPLC before assays .

- Statistical Validation : Apply ANOVA to compare datasets and identify outliers. Reproduce experiments with independent synthetic batches .

Q. What strategies optimize the metabolic stability of 2-Ethoxy-N-hydroxy-benzamidine in in vivo studies?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). Add NADPH cofactor to assess Phase I metabolism .

- Prodrug Design : Mask the hydroxylamine group with acetyl or PEGylated moieties to enhance bioavailability .

- LC-MS/MS Analysis : Quantitate plasma concentrations post-administration to calculate pharmacokinetic parameters (Cₘₐₓ, AUC) .

Q. How can computational methods predict off-target interactions for 2-Ethoxy-N-hydroxy-benzamidine?

- Methodological Answer :

- Target Profiling : Use cheminformatics tools (e.g., SwissTargetPrediction) to identify potential off-targets based on structural similarity .

- Molecular Dynamics (MD) Simulations : Simulate binding to non-target proteins (e.g., cytochrome P450 isoforms) to assess interaction stability .

- Experimental Validation : Perform counter-screens against high-risk off-targets (e.g., kinases) using selectivity panels .

Data Contradiction and Optimization

Q. How to resolve conflicting data on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Assays : Measure equilibrium solubility in PBS (pH 7.4), DMSO, and ethanol via nephelometry. Use shake-flask method for logP determination .

- Co-Solvency Approaches : Test binary solvent systems (e.g., water/ethanol) to enhance solubility without precipitation .

Q. What experimental controls are critical when evaluating reactive oxygen species (ROS) modulation by 2-Ethoxy-N-hydroxy-benzamidine?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.